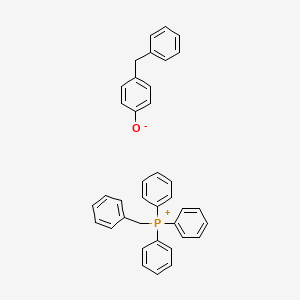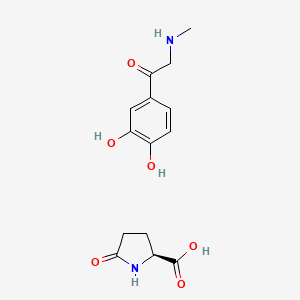![molecular formula C10H18S B12684598 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol CAS No. 94089-04-0](/img/structure/B12684598.png)
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol is a chemical compound with the molecular formula C10H18S and a molecular weight of 170.32 g/mol . It is a bicyclic thiol derivative, characterized by its unique structure and sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol reagents under specific conditions. One common method includes the use of thiolating agents in the presence of catalysts to introduce the thiol group into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-based biochemical processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol exerts its effects involves its thiol group, which can participate in redox reactions and form disulfide bonds. These interactions can affect molecular targets and pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-thiol: A similar compound without the trimethyl groups.
2,2,3-Trimethylbicyclo[2.2.1]heptane: A related compound lacking the thiol group.
Uniqueness
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol is unique due to its specific combination of a bicyclic structure and a thiol functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
94089-04-0 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
DYSMZFZOVYDRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



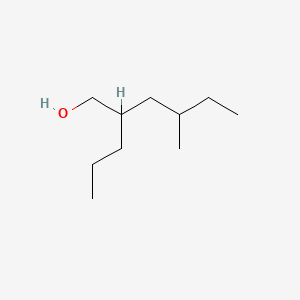
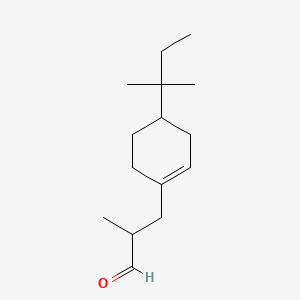
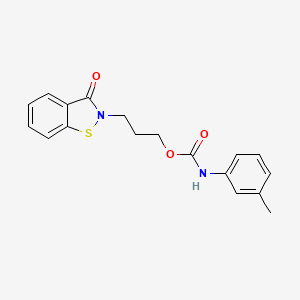
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
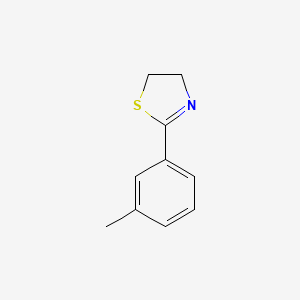
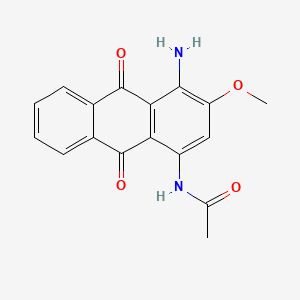
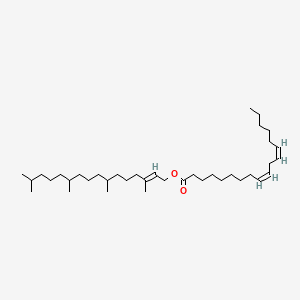
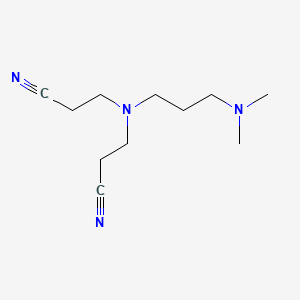

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
